molecular formula C14H20N2O B1468305 1-Cyclopropyl-3-(3-methoxyphenyl)piperazine CAS No. 1248907-62-1

1-Cyclopropyl-3-(3-methoxyphenyl)piperazine

Cat. No. B1468305
CAS RN: 1248907-62-1
M. Wt: 232.32 g/mol
InChI Key: TYWLJWKRNDCGIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclopropyl-3-(3-methoxyphenyl)piperazine, also commonly known as CPP or CPP-115, is a chemical compound that has received significant attention from the scientific community due to its promising properties and potential applications in various fields. It is an inhibitor of the human α1β2γ2 GABAA receptor and is used as an arylpiperazine compound which is an important intermediate in the preparation of various pharmaceuticals, used to treat depression and post-traumatic stress .


Synthesis Analysis

The synthesis of piperazine derivatives has been a focus of recent research. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular formula of 1-Cyclopropyl-3-(3-methoxyphenyl)piperazine is C14H20N2O. It has an average mass of 232.32 g/mol. The structure of this compound can be analyzed using various techniques such as Gas chromatography-mass spectrometry (GC-MS), Fourier transform infrared (FTIR) spectroscopy, and High pressure liquid chromatography (HPLC) .


Physical And Chemical Properties Analysis

The compound is described as a white to grey or pinkish crystalline powder . More detailed physical and chemical properties would require further analysis using techniques such as solubility tests, screening tests, and microcrystalline tests .

Safety and Hazards

The compound is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle it with protective gloves, clothing, and eye/face protection, and to avoid breathing its dust, fume, gas, mist, vapors, or spray .

properties

IUPAC Name

1-cyclopropyl-3-(3-methoxyphenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c1-17-13-4-2-3-11(9-13)14-10-16(8-7-15-14)12-5-6-12/h2-4,9,12,14-15H,5-8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYWLJWKRNDCGIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2CN(CCN2)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Cyclopropyl-3-(3-methoxyphenyl)piperazine
Reactant of Route 2
Reactant of Route 2
1-Cyclopropyl-3-(3-methoxyphenyl)piperazine
Reactant of Route 3
Reactant of Route 3
1-Cyclopropyl-3-(3-methoxyphenyl)piperazine
Reactant of Route 4
Reactant of Route 4
1-Cyclopropyl-3-(3-methoxyphenyl)piperazine
Reactant of Route 5
1-Cyclopropyl-3-(3-methoxyphenyl)piperazine
Reactant of Route 6
1-Cyclopropyl-3-(3-methoxyphenyl)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.